3-Chloro-3-methylcyclopentane-1-carbonyl chloride

Description

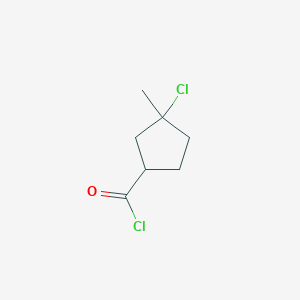

3-Chloro-3-methylcyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclopentane ring, along with a carbonyl chloride functional group.

Properties

CAS No. |

74819-87-7 |

|---|---|

Molecular Formula |

C7H10Cl2O |

Molecular Weight |

181.06 g/mol |

IUPAC Name |

3-chloro-3-methylcyclopentane-1-carbonyl chloride |

InChI |

InChI=1S/C7H10Cl2O/c1-7(9)3-2-5(4-7)6(8)10/h5H,2-4H2,1H3 |

InChI Key |

YXIUNNFBZNXNQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)C(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride typically involves the chlorination of 3-methylcyclopentanone followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3-chloro-3-methylcyclopentane-1-carboxylic acid.

Reduction: The compound can be reduced to form 3-chloro-3-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Phosphorus Pentachloride (PCl5): Another chlorinating agent.

Lithium Aluminum Hydride (LiAlH4): A reducing agent for reduction reactions.

Water: For hydrolysis reactions.

Major Products Formed

Amides, Esters, Thioesters: Formed through substitution reactions.

3-Chloro-3-methylcyclopentane-1-carboxylic acid: Formed through hydrolysis.

3-Chloro-3-methylcyclopentane-1-methanol: Formed through reduction.

Scientific Research Applications

3-Chloro-3-methylcyclopentane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

3-Methylcyclopentanone: Lacks the chlorine and carbonyl chloride groups.

3-Chlorocyclopentanone: Lacks the methyl group.

Cyclopentanone: Lacks both the chlorine and methyl groups.

Uniqueness

3-Chloro-3-methylcyclopentane-1-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and applications compared to its similar compounds. The presence of both the chlorine and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Chloro-3-methylcyclopentane-1-carbonyl chloride, with the CAS number 74819-87-7, is a chlorinated carbonyl compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Formula: C8H11ClO

Molecular Weight: 172.63 g/mol

IUPAC Name: 3-Chloro-3-methylcyclopentanecarbonyl chloride

Canonical SMILES: ClC(C)(C(=O)Cl)C1CCCC1

The biological activity of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride primarily stems from its ability to act as a reactive electrophile. The carbonyl group can undergo nucleophilic attack by various biological nucleophiles, including amino acids and nucleotides, leading to the formation of covalent adducts. This mechanism is crucial for its potential therapeutic effects and toxicity profiles.

Antimicrobial Properties

Research has indicated that 3-Chloro-3-methylcyclopentane-1-carbonyl chloride exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing antibacterial agents.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cells. For instance, experiments on human breast cancer cells (MCF-7) revealed significant cell death at concentrations above 10 µM.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Cytotoxicity | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Cytotoxicity | HeLa (cervical cancer) | 20 | Significant reduction in viability |

Case Study: Synthesis and Anticancer Activity

A notable case study involved the synthesis of analogs of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride to enhance its anticancer properties. Researchers modified the carbonyl group to improve selectivity towards cancer cells while minimizing toxicity to normal cells. The resulting compounds demonstrated improved efficacy in inhibiting tumor growth in xenograft models.

Toxicological Profile

The toxicological assessment of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride indicates potential hazards associated with its use. Acute exposure may lead to skin irritation and respiratory issues. Long-term effects remain under investigation, emphasizing the need for caution in handling this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.